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Compound of Interest

Compound Name: 2-Mercaptobenzoic Acid-d4

Cat. No.: B13448558

Get Quote

Chemical Architecture & Isotopic Identity
2-Mercaptobenzoic Acid-d4 is the stable isotopologue of 2-mercaptobenzoic acid

(thiosalicylic acid), where the four aromatic protons have been substituted with deuterium (

H). It serves as the "gold standard" Internal Standard (IS) for the mass spectrometric
quantification of thiosalicylic acid, a key metabolite of sulfur-containing drugs and a raw
material in the synthesis of thio-indigo dyes and functionalized polymers.

Structural Specifications
Systematic Name: 2-Sulfanylbenzoic acid-d4

CAS Number: 1246817-70-8 (Labeled); 147-93-3 (Unlabeled)[1]

Molecular Formula:

[1]

Molecular Weight: 158.21 g/mol (vs. 154.19 g/mol for native)

Isotopic Purity: Typically
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98 atom % D.

Chemical Structure: The deuterium atoms are located at positions 3, 4, 5, and 6 of the

benzene ring. The carboxylic acid proton and thiol proton remain exchangeable (

H), meaning they will equilibrate with the solvent (e.g., D

O or H

O).

Physicochemical Profile
Property Value / Characteristic Impact on Analysis

Appearance
Pale yellow to sulfur-yellow

solid

Visual check for oxidation

(darkening indicates

degradation).

Solubility
DMSO (>10 mg/mL),

Methanol, Ethanol

Stock solutions should be

prepared in DMSO or MeOH.

pKa (COOH) ~3.5 (Native)

Ionizes readily in negative ESI

mode (

).

pKa (SH) ~8.2 (Native)
Thiol deprotonation at high pH

increases oxidation risk.

LogP ~2.4
Retains well on C18 columns;

elutes after polar interferences.

Stability & Handling: The Thiol Challenge
The defining feature of 2-mercaptobenzoic acid-d4 is the high reactivity of its sulfhydryl (-SH)

group. Unlike standard aromatic acids, this compound is prone to oxidative dimerization,

forming 2,2'-dithiosalicylic acid-d8.

Oxidation Mechanism
In the presence of atmospheric oxygen or trace metals (Fe
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, Cu

), the thiol undergoes oxidation:

Impact: If the IS oxidizes during sample preparation but the analyte does not (or vice versa),

the quantitative correction fails.

Mitigation: All stock solutions must be prepared with a reducing agent (e.g., 1 mM TCEP or

DTT) and stored under inert gas (Argon/Nitrogen) at -20°C.

Deuterium Exchange
The aromatic deuteriums (C-D bonds) are stable under standard biological and analytical

conditions. However, the protons on the -COOH and -SH groups are labile.

Note: In LC-MS mobile phases containing H

O, the -OD/-SD sites will rapidly exchange back to -OH/-SH. This is expected and does not
affect the mass shift of the parent ring (+4 Da).

LC-MS/MS Method Development
Internal Standard Theory
Using the d4-analog corrects for:

Matrix Effects: Co-eluting phospholipids often suppress ionization. The d4-analog elutes

virtually simultaneously with the analyte, experiencing the exact same suppression

environment.

Extraction Efficiency: Variations in liquid-liquid extraction (LLE) or protein precipitation

recovery are normalized.

Thiol Oxidation: If the sample prep includes a reduction step, the d4-standard tracks the

reduction efficiency of the disulfide/thiol equilibrium.

Mass Spectrometry Transitions (MRM)
The compound is most sensitive in Negative Electrospray Ionization (ESI-) mode due to the

carboxylic acid.
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Analyte
Precursor Ion (

)

Product Ion (

)
Loss Fragment

Collision
Energy

Native
153.0 (

)
109.0 (44 Da) ~15-20 eV

d4-IS
157.0 (

)
113.0 (44 Da) ~15-20 eV

Note: The mass shift of +4 Da is maintained in the fragment ion because the CO

loss does not involve the aromatic ring protons.

Chromatographic Isotope Effect
Deuterated compounds often elute slightly earlier than their protium counterparts on Reverse

Phase (C18) columns due to the slightly lower lipophilicity of the C-D bond.

Expectation: The d4-peak may elute 0.05 – 0.1 minutes before the native peak.

Action: Ensure the integration window covers both peaks if they are not perfectly co-eluting,

although for MRM, they are detected in separate channels.

Experimental Protocols
Diagram: Bioanalytical Workflow
The following Graphviz diagram illustrates a robust sample preparation workflow designed to

prevent thiol oxidation artifacts.
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Caption: Workflow for total thiosalicylic acid quantification ensuring reduction of disulfides and

normalization via d4-IS.
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Step-by-Step Protocol
A. Stock Preparation

Dissolve 1.0 mg 2-Mercaptobenzoic acid-d4 in 1.0 mL DMSO (Conc: 1 mg/mL).

Add Dithiothreitol (DTT) to a final concentration of 5 mM to stabilize the thiol.

Aliquot and store at -80°C. Stability: 6 months.

B. Sample Processing (Plasma)

Spike: Aliquot 50 µL plasma into a tube. Add 10 µL of Working IS Solution (e.g., 100 ng/mL

d4-IS in water).

Reduction: Add 10 µL of 100 mM TCEP (Tris(2-carboxyethyl)phosphine). Incubate at RT for

15 min. This reduces any protein-bound thiosalicylic acid or disulfides.

Precipitation: Add 200 µL ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously

for 30s.

Separation: Centrifuge at 14,000 rpm for 10 min at 4°C.

Injection: Transfer 100 µL supernatant to a vial. Inject 5 µL into LC-MS/MS.

Quality Control & Synthesis Verification
When sourcing or synthesizing this standard, verification of the Isotopic Enrichment is

mandatory to prevent "cross-talk" (unlabeled signal appearing in the labeled channel).

NMR Verification
H NMR (DMSO-d6): The aromatic region (7.0 - 8.0 ppm) should be silent (void of peaks)
relative to the residual solvent peak, confirming >98% deuteration of the ring. Broad singlets
for -COOH (~13 ppm) and -SH (~5 ppm) will remain visible.

MS Cross-Talk Check
Run a "Blank + IS" sample (Matrix containing only Internal Standard):
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Monitor the Native transition (153 -> 109).

Requirement: The signal in the Native channel must be < 20% of the Lower Limit of

Quantification (LLOQ) of the analyte. If high signal exists, the IS contains significant d0-

impurity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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